![molecular formula C9H4F5NO3 B12861948 2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole is a chemical compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzo[d]oxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethanesulfonyl chloride as a precursor for trifluoromethyl radicals, which can be introduced into the molecule under photoredox-catalyzed conditions . The reaction conditions often include the use of blue LED light and an organophotocatalyst in a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and solvents can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: The difluoromethoxy and trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups into the molecule.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Medicine: The compound’s unique chemical properties make it a candidate for drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-(Difluoromethoxy)phenyl isothiocyanate
- 2-Amino-6-(trifluoromethoxy)benzothiazole
Uniqueness
2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which confer distinct chemical properties. These groups can enhance the compound’s stability, reactivity, and potential for forming specific interactions with biological targets, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H4F5NO3 |
|---|---|
Poids moléculaire |
269.12 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-7-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO3/c10-7(11)17-8-15-4-2-1-3-5(6(4)16-8)18-9(12,13)14/h1-3,7H |
Clé InChI |
LMSCHUCKPVKDFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12861869.png)
![7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12861871.png)

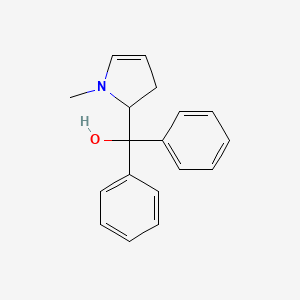
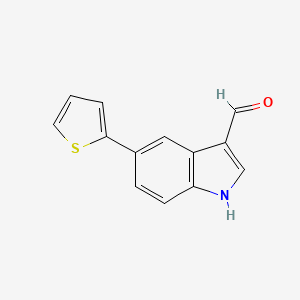
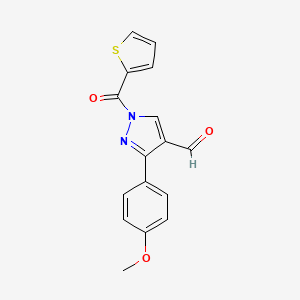
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)
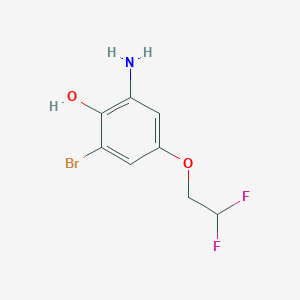


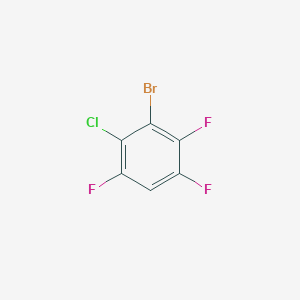

![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
